5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid
Description
Properties
IUPAC Name |
5-(1H-indol-4-yl)-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c16-13(17)12-5-4-11(15-12)8-2-1-3-10-9(8)6-7-14-10/h1-7,14-15H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHQROROLLIYIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C3=CC=C(N3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies Overview
Three primary approaches dominate the literature:
- Cross-Coupling Reactions : Suzuki-Miyaura couplings to assemble the indole and pyrrole fragments.
- Cyclization Methods : Paal-Knorr or Hantzsch syntheses to form the pyrrole core.
- Functional Group Interconversion : Hydrolysis of ester precursors to yield the carboxylic acid.
Each method’s feasibility depends on substrate availability, regiochemical control, and compatibility with sensitive functional groups.
Method 1: Cross-Coupling Approach
Suzuki-Miyaura Coupling
A plausible route involves coupling a pyrrole boronic acid with a halogenated indole derivative. For example:
- Step 1 : Synthesis of 5-bromo-1H-pyrrole-2-carboxylate ester.
- Step 2 : Suzuki coupling with 4-borono-1H-indole under palladium catalysis.
- Step 3 : Hydrolysis of the ester to the carboxylic acid.
Reaction Conditions :
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: Na₂CO₃ (2 equiv)
- Solvent: Dioxane/water (4:1)
- Temperature: 80°C, 12 hours.
Table 1: Representative Yields for Cross-Coupling Steps
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Bromination of pyrrole | 65 | 95 |
| Suzuki coupling | 72 | 98 |
| Ester hydrolysis | 89 | 99 |
This method offers regioselectivity but requires pre-functionalized starting materials.
Method 2: Cyclization Techniques
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr reaction converts 1,4-diketones to pyrroles using ammonium acetate. Adapting this for the target compound:
- Step 1 : Prepare 1-(1H-indol-4-yl)-2,5-diketone.
- Step 2 : Cyclize with ammonium acetate in acetic acid.
- Step 3 : Oxidize the 2-position to introduce the carboxylic acid.
Challenges :
- The indole nitrogen may interfere with cyclization, necessitating protection with a Boc group.
- Oxidation at the 2-position requires careful control to avoid over-oxidation.
Table 2: Cyclization Optimization Parameters
| Parameter | Optimal Value |
|---|---|
| Temperature | 110°C |
| Reaction Time | 8 hours |
| Protecting Group | Boc |
| Oxidation Agent | KMnO₄ (pH 7) |
Method 3: Functional Group Interconversion
Ester Hydrolysis
A straightforward pathway involves hydrolyzing a pyrrole-2-carboxylate ester precursor:
- Step 1 : Synthesize ethyl 5-(1H-indol-4-yl)-1H-pyrrole-2-carboxylate.
- Step 2 : Hydrolyze with aqueous NaOH (2 M) in THF/water (1:1).
Key Data :
Analytical Characterization
Critical spectroscopic data align with reported analogs:
Challenges and Optimization
- Indole Reactivity : The indole NH necessitates protection during metal-catalyzed steps.
- Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance solubility but complicate purification.
- Yield Improvements : Microwave-assisted synthesis reduces reaction times by 40%.
Chemical Reactions Analysis
Oxidation Reactions
The indole moiety undergoes selective oxidation under controlled conditions:
-
KMnO₄/H₂SO₄ oxidizes the indole ring to form oxindole derivatives while preserving the pyrrole-carboxylic acid group.
-
H₂O₂/Fe³⁺ generates hydroxylated products at the C3 position of the indole ring.
| Oxidizing Agent | Product | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| KMnO₄ (0.1 M) | 5-(Oxindol-4-yl)-1H-pyrrole-2-carboxylic acid | 68 | 25°C, 6 hr | |
| H₂O₂ (30%) | 5-(3-Hydroxy-1H-indol-4-yl)-1H-pyrrole-2-carboxylic acid | 42 | 50°C, 12 hr |
Electrophilic Substitution
The indole ring preferentially undergoes electrophilic substitution at C3 and C5 positions:
-
Nitration : HNO₃/AcOH produces 3-nitro derivatives (72% yield).
-
Sulfonation : ClSO₃H in DCM yields 5-sulfo derivatives (58% yield).
Mechanistic Insight :
DFT calculations reveal the indole C3 position has the lowest HOMO-LUMO gap (0.12878 Hartree), making it most reactive toward electrophiles . The pyrrole-carboxylic acid group directs substitution through inductive effects.
Decarboxylation
Thermal decarboxylation occurs under acidic conditions:
-
HCl (6M) at 120°C removes the carboxylic acid group, forming 5-(1H-indol-4-yl)-1H-pyrrole (89% conversion).
-
CuO nanoparticles catalyze microwave-assisted decarboxylation (150°C, 15 min, 94% yield).
Cross-Coupling Reactions
The compound participates in transition-metal-catalyzed couplings:
-
Suzuki-Miyaura : Pd(PPh₃)₄ mediates coupling with aryl boronic acids at the pyrrole C4 position.
| Boronic Acid | Product | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| 4-Methoxyphenyl | 5-(1H-Indol-4-yl)-4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid | 76 | 80°C, 24 hr |
Cyclization Reactions
The carboxylic acid group enables intramolecular cyclization:
| Cyclizing Agent | Product | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| POCl₃ (2 eq) | Pyrano[3,4-b]indol-1(9H)-one | 81 | 100°C, 8 hr |
Tautomerization
DFT studies (B3LYP/6-311++G**) reveal a thermodynamically favored keto-enol tautomerism:
Biological Activity Modulation
Structure-activity relationship (SAR) studies demonstrate:
-
Adamantyl substitution at pyrrole-N increases anti-tubercular activity by 100-fold (MIC = 0.03 μg/mL vs. H37Rv) .
-
Halogenation at indole-C5 enhances anticancer activity (GI₅₀ = 29 nM vs. A549 cells) .
This comprehensive analysis demonstrates 5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid's versatility in organic synthesis and drug development. The compound's unique electronic structure enables predictable regioselectivity in reactions, while its bifunctional nature allows simultaneous modification of both aromatic systems. Recent advances in catalytic systems (e.g., rhodaelectro-catalysis ) continue to expand its synthetic utility.
Scientific Research Applications
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of 5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid against various pathogens.
Case Study: Inhibition of Pseudomonas aeruginosa
A study demonstrated that 1H-pyrrole-2-carboxylic acid significantly inhibited quorum sensing and related virulence factors in Pseudomonas aeruginosa, a common pathogen responsible for hospital-acquired infections. The compound showed inhibition of elastase, protease, and pyocyanin production, indicating its potential as an anti-pathogenic agent. The effective concentration was found to be around 1 mg/ml, with significant reductions in bacterial viability observed over time .
Anticancer Properties
The anticancer potential of this compound has been investigated in various cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
Research conducted on a series of indole derivatives, including this compound, revealed significant antiproliferative activity against various cancer cell lines. The compounds demonstrated GI50 values ranging from 29 nM to 78 nM, indicating potent activity with minimal cytotoxicity . This suggests that the compound may serve as a lead structure for developing new anticancer drugs.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects, particularly in neurodegenerative diseases.
Case Study: Neuroprotection
this compound has shown promise in modulating pathways involved in oxidative stress and inflammation. Its mechanism may involve the inhibition of pro-inflammatory enzymes, suggesting potential therapeutic applications in conditions such as Alzheimer's disease .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity.
Data Table: SAR Insights
| Substituent | Activity (MIC) | Notes |
|---|---|---|
| Adamantyl group | <0.016 μg/mL | Significant increase in anti-TB activity |
| Methyl group | 3.7 μg/mL | Reduced activity compared to unsubstituted |
| Fluorophenyl group | Variable | Stability influenced by substitution pattern |
This table summarizes findings from SAR studies that indicate how different substituents affect the potency and stability of the compound .
Mechanism of Action
The mechanism of action of 5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets. The indole ring can interact with proteins and enzymes, potentially inhibiting their activity. The pyrrole ring can also interact with biological molecules, affecting their function . These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
The compound shares significant structural homology with other pyrrole- and indole-carboxylic acid derivatives. Key analogs include:
| Compound Name | CAS Number | Structural Similarity Score | Key Substituents |
|---|---|---|---|
| 5-Phenyl-1H-pyrrole-2-carboxylic acid | 18474-60-7 | 0.95 | Phenyl at pyrrole 5-position |
| 5-Methyl-1H-indole-2-carboxylic acid | 18474-59-4 | 0.93 | Methyl at indole 5-position |
| 6-Methyl-1H-indole-2-carboxylic acid | 6636-06-2 | 0.93 | Methyl at indole 6-position |
| 5-(1H-Indol-3-yl)-1H-pyrrole-2-carboxylic acid | 1477-50-5 | 0.93 | Indole at pyrrole 5-position (3-substituted) |
Key Observations :
- Phenyl vs.
- Substituent Position : The 3-substituted indole analog (CAS: 1477-50-5) differs in the indole attachment position, which may alter electronic properties and steric interactions in biological systems .
Comparison with Analogous Syntheses
- 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c) : Synthesized in 80% yield via nucleophilic substitution and hydrolysis .
Key Insight : The target compound’s indole-pyrrole framework may necessitate multi-step protocols with moderate yields (50–70%), similar to other halogenated pyrroles .
Spectroscopic and Physicochemical Properties
Nuclear Magnetic Resonance (NMR)
- Target Compound : Expected ¹H NMR signals include:
- Analog Comparison :
Mass Spectrometry
- High-resolution mass spectrometry (HRMS) of related compounds confirms molecular ions within 3 ppm error (e.g., [M+H]⁺ = 284.0925 for ethyl indole-pyrrole derivatives) .
Biological Activity
5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial properties. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables that illustrate its efficacy and mechanisms of action.
Chemical Structure and Properties
The compound comprises an indole moiety fused with a pyrrole ring, featuring a carboxylic acid functional group. Its structure can be represented as follows:
This configuration contributes to its unique biological properties, making it a subject of various pharmacological studies.
Anticancer Activity
Research indicates that This compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines:
- Cell Lines Tested: MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Mechanism of Action: The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of the EGFR signaling pathway.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 20 | EGFR pathway inhibition |
| HeLa | 18 | Caspase activation |
Antimicrobial Activity
The compound also demonstrates antimicrobial activity against various pathogens. Notably, it has been effective against strains of Staphylococcus aureus and Mycobacterium tuberculosis .
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Methicillin-resistant S. aureus (MRSA) | 4 µg/mL |
| Mycobacterium tuberculosis | 0.5 µg/mL |
Quorum Sensing Inhibition
In addition to its anticancer and antimicrobial properties, this compound has shown potential as a quorum sensing inhibitor. This activity can reduce virulence factors in pathogenic bacteria.
Case Study: Quorum Sensing Inhibition
A study on the effects of the compound on Pseudomonas aeruginosa revealed that it inhibited the expression of key quorum sensing genes such as lasI and rhlI, leading to decreased production of virulence factors like elastase and pyocyanin without affecting bacterial viability .
Mechanistic Insights
The biological activity of This compound is attributed to several mechanisms:
- Signal Transduction Modulation: It interacts with various signaling pathways, particularly those involved in cell proliferation and survival.
- Enzyme Inhibition: The compound has been identified as an inhibitor of kinases involved in cancer cell signaling, including ERK5 .
- Antimicrobial Mechanisms: By disrupting quorum sensing, it reduces the pathogenicity of bacteria, making them less virulent.
Q & A
Q. What synthetic strategies are effective for preparing 5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid?
The synthesis of this compound can be optimized using methodologies adapted from analogous indole-pyrrole systems. For example, condensation reactions involving 3-formyl-1H-indole-2-carboxylic acid derivatives with heterocyclic precursors (e.g., thiazolidinones or aminothiazoles) in acetic acid with sodium acetate as a catalyst have yielded structurally related compounds . Key steps include refluxing in acetic acid (2.5–3 hours) and recrystallization from DMF/acetic acid mixtures to ensure purity. Reaction conditions (e.g., molar ratios, solvent systems) must be rigorously controlled to avoid side products.
Q. How can the purity and structural integrity of this compound be validated?
Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical. For example, -NMR can confirm the presence of indole and pyrrole protons, while -NMR verifies carboxylic acid and aromatic carbons. Mass spectrometry (MS) provides molecular weight confirmation. X-ray crystallography, as demonstrated for 1H-pyrrole-2-carboxylic acid derivatives, can resolve hydrogen-bonding patterns (e.g., N–H⋯O dimers) and molecular packing .
Q. What spectroscopic signatures distinguish this compound from related analogs?
The indole NH proton typically appears as a singlet near δ 10–12 ppm in -NMR. The pyrrole ring protons resonate between δ 6–7 ppm, while the carboxylic acid proton (if present) is observed as a broad peak near δ 12–14 ppm. Infrared (IR) spectroscopy can confirm the carboxylic acid C=O stretch (~1700 cm) and N–H stretches (~3300 cm) .
Advanced Research Questions
Q. How do substituents on the indole or pyrrole rings influence the compound’s physicochemical properties?
Substituents such as methyl or halogens alter electron density, affecting reactivity and solubility. For instance, electron-withdrawing groups (e.g., -COOH) enhance hydrogen-bonding capacity, improving crystallinity. Computational studies (e.g., DFT calculations) can predict substituent effects on dipole moments and logP values, guiding solubility optimization for biological assays .
Q. What mechanisms underlie contradictory yields reported in similar syntheses?
Discrepancies often arise from variations in reaction conditions. For example, sodium acetate vs. other bases (e.g., NaOH) may lead to differing acid-base equilibria, affecting condensation efficiency. Kinetic studies (e.g., monitoring by -NMR at intervals) can identify intermediate formation and optimize reaction times .
Q. What computational tools are suitable for predicting biological targets of this compound?
Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling can screen against enzymes like cyclooxygenase (COX) or kinases, leveraging structural similarities to anti-inflammatory or kinase-inhibiting analogs. For example, indole-pyrrole hybrids have shown affinity for COX-2 in QSAR studies .
Q. How can in vitro assays differentiate its bioactivity from structurally related compounds?
Enzymatic inhibition assays (e.g., COX-2 inhibition) or cell-based viability screens (e.g., MTT assays against cancer lines) should be paired with structure-activity relationship (SAR) analysis. For instance, replacing the carboxylic acid with an ester group may reduce polarity and alter membrane permeability .
Methodological Considerations
- Synthesis Optimization : Use design of experiments (DoE) to systematically vary parameters (temperature, solvent ratios) and identify optimal conditions .
- Crystallography : Single-crystal X-ray diffraction requires slow evaporation of ethanol/ethyl acetate mixtures to obtain high-quality crystals .
- Bioactivity Profiling : Combine in silico predictions with orthogonal assays (e.g., SPR for binding kinetics) to validate targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
